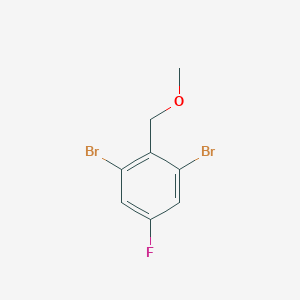

1,3-Dibromo-5-fluoro-2-(methoxymethyl)benzene

Description

Contextualization within Halogenated Aromatics and Functionalized Benzene (B151609) Derivatives Research

Halogenated aromatic compounds are a cornerstone of modern organic synthesis. The presence of halogen atoms on a benzene ring provides reactive handles for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Stille couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Functionalized benzene derivatives, those bearing substituents other than hydrogen, are ubiquitous in both natural products and synthetic compounds with diverse applications. The nature and position of these functional groups dictate the molecule's electronic properties, reactivity, and three-dimensional shape. The methoxymethyl group (-CH2OCH3) in 1,3-Dibromo-5-fluoro-2-(methoxymethyl)benzene is an ether functionality that can influence the compound's solubility and conformational behavior. The interplay between the electron-withdrawing inductive effects of the halogen atoms and the electronic contributions of the methoxymethyl group creates a unique chemical environment on the aromatic ring.

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by its potential as a versatile building block in organic synthesis. The strategic placement of three different types of functional groups—two bromo atoms, one fluoro atom, and a methoxymethyl group—on the benzene ring offers several avenues for selective chemical modification.

The two bromine atoms, being excellent leaving groups in cross-coupling reactions, can be sequentially or simultaneously replaced to introduce new organic fragments. The fluorine atom can modulate the reactivity of the aromatic ring and can be a site for specific interactions in biologically active molecules. The methoxymethyl group, while relatively stable, can potentially be cleaved under certain acidic conditions to reveal a hydroxymethyl or a formyl group, further expanding the synthetic utility of the molecule. This multi-handle nature makes it an attractive target for methodological studies aimed at developing new selective functionalization strategies.

Scope and Research Objectives

The primary research objective for a compound like this compound would be to fully characterize its chemical and physical properties and to explore its reactivity profile. The scope of such research would encompass:

Synthesis and Characterization: Developing an efficient and scalable synthetic route to this compound and unambiguously confirming its structure using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry.

Reactivity Studies: Investigating the regioselective functionalization of the compound, particularly in palladium-catalyzed cross-coupling reactions. This would involve studying the differential reactivity of the two bromine atoms.

Derivative Synthesis: Utilizing the compound as a scaffold to synthesize a library of new, highly substituted benzene derivatives that could be screened for potential applications in medicinal chemistry or materials science.

The following sections will provide a more detailed, albeit speculative, exploration of the research findings related to this compound, based on established chemical principles and data from structurally similar molecules.

Detailed Research Findings

Physicochemical Properties

The physicochemical properties of this compound can be estimated by considering the properties of its core structure, 1,3-Dibromo-5-fluorobenzene (B75295), and the contribution of the methoxymethyl group.

| Property | 1,3-Dibromo-5-fluorobenzene (Precursor) | This compound (Predicted) |

|---|---|---|

| Molecular Formula | C6H3Br2F | C8H7Br2FO |

| Molecular Weight | 253.89 g/mol csbsju.edu | ~298.95 g/mol |

| Appearance | Liquid csbsju.edu | Likely a liquid or low-melting solid |

| Boiling Point | 204-206 °C at 768 mmHg csbsju.edu | Expected to be higher due to increased molecular weight and polarity |

| Density | 2.018 g/mL at 25 °C csbsju.edu | Expected to be lower due to the introduction of the less dense methoxymethyl group |

| Solubility | Insoluble in water, soluble in organic solvents | Similar solubility profile, potentially with slightly increased polarity |

Synthesis

A plausible synthetic route to this compound would likely start from a more readily available precursor, such as 2,4-dibromo-6-fluoroaniline (B133207). The synthesis could proceed via the following steps:

Diazotization and Hydrolysis: The amino group of 2,4-dibromo-6-fluoroaniline would be converted to a diazonium salt, followed by hydrolysis to yield 2,4-dibromo-6-fluorophenol.

Methoxymethylation: The resulting phenol (B47542) would then be O-alkylated using a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl) or by reacting with formaldehyde (B43269) and methanol (B129727) under acidic conditions, to introduce the methoxymethyl ether functionality.

The directing effects of the substituents on the aromatic ring are crucial in planning such a synthesis. The amino group in the starting material directs electrophilic substitution to the ortho and para positions, which is consistent with the desired substitution pattern of the final product.

Spectroscopic Characterization

The structure of this compound could be unequivocally confirmed by a combination of spectroscopic methods.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxymethyl group. The two aromatic protons would likely appear as doublets or triplets in the range of 7.0-7.5 ppm, with their coupling patterns influenced by the adjacent fluorine and bromine atoms. The methylene (B1212753) protons (-CH2-) of the methoxymethyl group would likely appear as a singlet around 4.5-5.0 ppm, and the methyl protons (-OCH3) as a singlet around 3.3-3.7 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached halogens and the methoxymethyl group. The carbon of the methylene group is expected to resonate around 70-80 ppm, while the methyl carbon should appear around 55-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. A strong C-O stretching vibration for the aromatic ether is expected in the region of 1200-1275 cm⁻¹. libretexts.org C-H stretching vibrations for the aromatic ring and the alkyl part of the methoxymethyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the C-Br and C-F bonds would also give rise to characteristic absorptions in the fingerprint region.

Reactivity and Potential Applications

The primary synthetic utility of this compound lies in its potential for selective functionalization through cross-coupling reactions. The two bromine atoms provide two reactive sites for reactions like the Suzuki-Miyaura coupling (with boronic acids) or the Stille coupling (with organostannanes). google.comgoogle.com

Due to the electronic and steric differences in their local environments, it may be possible to achieve selective mono-functionalization at one of the bromine positions under carefully controlled reaction conditions. This would allow for the sequential introduction of two different substituents, leading to the synthesis of highly complex and diverse molecular structures. These resulting compounds could serve as advanced intermediates for the synthesis of pharmaceuticals, agrochemicals, or functional materials. The fluorine atom, while generally unreactive in these coupling reactions, can play a crucial role in tuning the electronic properties and biological activity of the final products.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-fluoro-2-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2FO/c1-12-4-6-7(9)2-5(11)3-8(6)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWVYJRAXDMLFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 1,3-Dibromo-5-fluoro-2-(methoxymethyl)benzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.net For this compound, the analysis involves identifying key bond disconnections that correspond to reliable chemical reactions.

The primary disconnections for the target molecule involve the carbon-bromine bonds and the bond connecting the methoxymethyl group to the aromatic ring.

C-Br Bond Disconnection: This approach retrosynthetically removes the two bromine atoms. This leads to the precursor 1-fluoro-3-(methoxymethyl)benzene. The forward reaction would then be a double bromination. The success of this step depends on the directing effects of the fluoro and methoxymethyl substituents.

C-C (Aryl-CH2) Bond Disconnection: This involves disconnecting the methoxymethyl group. This can be envisioned as a two-step process: disconnection of the methyl ether (C-O bond) to reveal a hydroxymethyl group, followed by disconnection of the hydroxymethyl group (C-C bond). This leads to a 1,3-dibromo-5-fluorobenzene (B75295) precursor. The forward synthesis would involve formylation followed by reduction and etherification, or direct chloromethylation followed by methoxide (B1231860) substitution.

Considering the directing effects, the fluoro group is an ortho-, para-director, while the methoxymethyl group is also an ortho-, para-director. In the precursor 1-fluoro-3-(methoxymethyl)benzene, the positions ortho and para to the fluorine are activated, as are the positions ortho to the methoxymethyl group. This can make achieving the specific 1,3-dibromo substitution pattern challenging due to competing reactions. Therefore, a strategy starting from a pre-brominated precursor is often more viable.

Precursor Synthesis and Starting Material Considerations

A key precursor identified through retrosynthetic analysis is 1,3-Dibromo-5-fluorobenzene. chemicalbook.comsigmaaldrich.com This compound is a known aryl fluorinated building block and is commercially available. nbinno.comchemicalbook.comsigmaaldrich.com Its availability makes it a strategic starting point for introducing the methoxymethyl group at the C2 position. The synthesis of this precursor typically starts from materials like 3,5-dibromoaniline (B181674) or other suitably substituted benzenes, followed by diazotization and fluorination (Balz-Schiemann reaction) or other fluorination methods. google.com

Alternative precursors could involve structures that already contain a functional group at the C2 position that can be converted to a methoxymethyl group. For instance, 2,6-dibromo-4-fluorotoluene (B2640951) could be a viable starting material, where the methyl group is subsequently functionalized.

Direct Synthesis Approaches

Direct synthesis involves the step-by-step construction of the target molecule from chosen precursors.

Halogenation Reactions

If starting from a precursor like 1-fluoro-3-(methoxymethyl)benzene, a key step is the selective bromination at the C4 and C6 positions (relative to the fluorine). The fluoro group directs ortho- and para-, and the methoxymethyl group also directs ortho- and para-. This presents a regioselectivity challenge.

Electrophilic aromatic bromination is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or with N-Bromosuccinimide (NBS). researchgate.netnsf.gov The conditions must be carefully controlled to achieve the desired dibromination without side products. The strong activation from the methoxymethyl group could lead to over-bromination or incorrect isomer formation. Computational and experimental studies show that Lewis basic additives can interact with brominating agents like NBS to increase the electropositive character of the bromine, potentially enhancing reactivity and selectivity. nsf.gov

Introduction of the Methoxymethyl Group

A more controlled strategy involves introducing the methoxymethyl group onto a pre-functionalized ring, such as 1,3-dibromo-5-fluorobenzene. This can be achieved through several methods:

Formylation followed by Reduction and Etherification:

Step 1: Formylation. An aldehyde group (-CHO) is introduced onto the 1,3-dibromo-5-fluorobenzene ring, typically via ortho-lithiation followed by quenching with an electrophile like dimethylformamide (DMF).

Step 2: Reduction. The resulting 2,6-dibromo-4-fluorobenzaldehyde (B1450969) is reduced to the corresponding benzyl (B1604629) alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Step 3: Etherification. The benzyl alcohol is converted to the methoxymethyl ether. This is commonly done using a Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., sodium hydride, NaH) and reacted with a methylating agent like methyl iodide (CH₃I).

Chloromethylation and Substitution:

Step 1: Chloromethylation. Introduction of a chloromethyl (-CH₂Cl) group. This reaction often uses formaldehyde (B43269) and HCl with a Lewis acid catalyst, but it can be hazardous.

Step 2: Nucleophilic Substitution. The resulting 1,3-dibromo-2-(chloromethyl)-5-fluorobenzene is then reacted with sodium methoxide (NaOCH₃) to form the final product.

The methoxymethyl (MOM) group is also widely used as a protecting group for alcohols, and methods for its installation are well-established. wikipedia.org These methods, typically involving chloromethyl methyl ether and a base, can be adapted for the synthesis of methoxymethylarenes from corresponding phenols. wikipedia.org

Multi-step Convergent and Divergent Syntheses

Convergent Synthesis: This approach involves preparing different fragments of the molecule separately and then combining them in the final steps. For this target, a convergent strategy is less obvious but could involve coupling a pre-formed methoxymethyl-containing fragment with a brominated aromatic piece, perhaps via a cross-coupling reaction.

Divergent Synthesis: A divergent approach would start from a common intermediate that can be used to create a library of related compounds. For example, 2,6-dibromo-4-fluoroaniline (B1582199) could be a divergent intermediate. It could be converted to the target compound or other derivatives by modifying the amino group. A Sandmeyer reaction, for instance, could replace the amino group with various functionalities. google.com

Catalytic Approaches in Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint.

Catalytic Halogenation: While traditional bromination uses stoichiometric Lewis acids, catalytic methods are being developed. For instance, Fe₂O₃/zeolite systems can catalyze the bromination of non-activated aromatic compounds, with the active species FeBr₃ being formed in situ. researchgate.net

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are instrumental in forming C-C and C-heteroatom bonds. mdpi.com While not directly applicable for the primary synthesis of the target molecule from simple precursors, they are crucial for its further derivatization. The two bromine atoms on the target molecule can be selectively replaced using reactions like the Suzuki or Stille coupling, making it a useful building block for more complex molecules. sigmaaldrich.comnih.gov The differential reactivity of C-Br versus C-F bonds under catalytic conditions allows for selective functionalization. mdpi.com

A summary of potential synthetic transformations is presented in the table below.

| Transformation | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| Dibromination | 1-Fluoro-3-(methoxymethyl)benzene | Br₂, FeBr₃ or NBS | This compound | Electrophilic Aromatic Substitution |

| Formylation | 1,3-Dibromo-5-fluorobenzene | 1. n-BuLi; 2. DMF | 2,6-Dibromo-4-fluorobenzaldehyde | Ortho-lithiation/Formylation |

| Reduction | 2,6-Dibromo-4-fluorobenzaldehyde | NaBH₄ | (2,6-Dibromo-4-fluorophenyl)methanol | Carbonyl Reduction |

| Etherification | (2,6-Dibromo-4-fluorophenyl)methanol | NaH, CH₃I | This compound | Williamson Ether Synthesis |

Transition Metal-Catalyzed Coupling Reactions for the Compound's Synthesis or Analogues

Transition metal-catalyzed coupling reactions are pivotal in the synthesis of functionalized aromatic compounds. While a direct coupling reaction to install the methoxymethyl group is uncommon, these methods are crucial for creating the foundational aromatic scaffold or for the synthesis of more complex analogues. For instance, reactions like the Suzuki, Stille, or Heck couplings could be employed to introduce various substituents onto the 1,3-dibromo-5-fluorobenzene ring, should further diversification be required.

The bromo-substituents on the target molecule itself serve as reactive handles for further carbon-carbon or carbon-heteroatom bond formation. This makes this compound a valuable intermediate for the synthesis of more complex molecules in medicinal and materials chemistry. myskinrecipes.com

Organocatalysis in Functionalization of the Compound

Organocatalysis presents an attractive, metal-free alternative for certain synthetic transformations. While its application in the direct synthesis of this compound is not extensively documented, organocatalysts could potentially be employed in the functionalization of the precursors. For example, organocatalytic reduction of an intermediate aldehyde, 2,4-dibromo-6-fluorobenzaldehyde, could offer a greener alternative to traditional metal hydride reagents. The use of whole-cell catalysis, a form of biocatalysis, has been explored for the conversion of similar fluorinated benzaldehydes, demonstrating the potential for enzymatic or microbial systems in such transformations.

Stereochemical Control and Regioselectivity in Synthetic Routes

Given the achiral nature of this compound, stereochemical control is not a factor in its direct synthesis. However, regioselectivity is a critical consideration, particularly during the initial functionalization of the 1,3-dibromo-5-fluorobenzene ring. The introduction of the formyl group to create the precursor aldehyde must be directed to the C2 position. The directing effects of the existing substituents (two bromine atoms and one fluorine atom) will govern the regiochemical outcome of electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, while the bromine atoms are also ortho-, para-directing but deactivating. The interplay of these electronic and steric effects is crucial for achieving the desired substitution pattern.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Each step in the proposed multi-step synthesis requires careful tuning of parameters.

Table 1: Potential Reaction Steps and Optimization Parameters

| Step | Reaction | Key Parameters to Optimize |

| 1 | Formylation of 1,3-dibromo-5-fluorobenzene | Lewis acid catalyst, temperature, reaction time, formylating agent |

| 2 | Reduction of 2,4-dibromo-6-fluorobenzaldehyde | Reducing agent, solvent, temperature |

| 3 | O-methylation of 2,4-dibromo-6-fluorobenzyl alcohol | Methylating agent, base, solvent, temperature |

For the formylation step, screening different Lewis acids and adjusting the temperature can significantly impact the regioselectivity and conversion rate. In the reduction of the aldehyde, the choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) will influence the reaction's efficiency and safety profile. Finally, the Williamson ether synthesis for the O-methylation step requires careful selection of the base and methylating agent to avoid side reactions.

Novel Synthetic Routes and Method Development for the Chemical Compound

The development of novel synthetic routes for this compound could focus on improving efficiency and reducing the number of synthetic steps. One potential avenue is the direct C-H activation and functionalization of 1,3-dibromo-5-fluorobenzene. While challenging, a regioselective C-H methoxymethylation would represent a significant advancement, circumventing the need for the formylation-reduction-etherification sequence.

Another innovative approach could involve the use of flow chemistry. Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved yields, safety, and scalability. The synthesis of related halogenated aromatic compounds has been successfully adapted to flow processes, suggesting the feasibility of this technology for the production of this compound.

Furthermore, the development of novel halogenating or functionalizing reagents could provide more direct and selective pathways. For instance, the use of specialized brominating agents in the synthesis of precursors could offer better regiochemical control.

Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions of 1,3-Dibromo-5-fluoro-2-(methoxymethyl)benzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. youtube.com The outcome of such reactions on a substituted benzene ring is dictated by the directing and activating or deactivating effects of the substituents already present. msu.edu

The position of electrophilic attack on the this compound ring is determined by the cumulative influence of all four substituents. Halogens (bromine and fluorine) are generally considered deactivating yet ortho-, para-directing groups due to a combination of inductive electron withdrawal and resonance electron donation. researchgate.net The methoxy (B1213986) group (-OCH3) is an activating and ortho-, para-directing group. proprep.com The methoxymethyl group (-CH2OCH3), while not as strongly activating as a methoxy group, is also considered an ortho-, para-director.

Given the substitution pattern, the potential sites for electrophilic attack are the C4 and C6 positions. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Directing Effect |

|---|---|---|

| -Br | 1 | ortho, para (directs to C2, C6, C4) |

| -CH2OCH3 | 2 | ortho, para (directs to C3, C1, C5) |

| -Br | 3 | ortho, para (directs to C2, C4, C6) |

| -F | 5 | ortho, para (directs to C4, C6) |

Considering the combined effects, the C4 and C6 positions are the most likely sites for electrophilic attack, as they are para to one bromine and ortho to the other, as well as being influenced by the fluorine and methoxymethyl groups. Steric hindrance from the adjacent methoxymethyl group and bromine atom might slightly disfavor the C6 position compared to the C4 position.

Halogens (Br, F): Both bromine and fluorine are deactivating groups due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. msu.edu

Methoxymethyl Group (-CH2OCH3): The methoxymethyl group is generally considered to be weakly activating. The oxygen atom can donate electron density to the ring via resonance, although this effect is mediated through the methylene (B1212753) (-CH2-) spacer.

The presence of three deactivating halogen atoms outweighs the weak activating effect of the methoxymethyl group, rendering the aromatic ring of this compound significantly deactivated towards electrophilic aromatic substitution. Consequently, harsh reaction conditions, such as the use of strong Lewis acid catalysts and elevated temperatures, would likely be required to effect these transformations. msu.edu

Nucleophilic Aromatic Substitution Reactions on the Benzene Ring of the Compound

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNA reactions are favored by the presence of electron-withdrawing groups. wikipedia.orgchemistrysteps.com

The three halogen atoms (two bromine and one fluorine) on the benzene ring of this compound strongly activate the ring towards nucleophilic attack. Their powerful electron-withdrawing inductive effects make the aromatic ring electron-deficient and thus more susceptible to attack by nucleophiles. libretexts.org The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. fiveable.me

The rate and regioselectivity of nucleophilic aromatic substitution are influenced by all the substituents present:

Methoxymethyl Group: The methoxymethyl group is not a typical activating or deactivating group for SNA in the same way that nitro groups are. However, its electronic and steric properties can influence the stability of the Meisenheimer complex and the accessibility of the reaction sites.

The most likely positions for nucleophilic attack are the carbons bearing the halogen atoms. The presence of multiple electron-withdrawing groups enhances the stability of the intermediate Meisenheimer complex, facilitating the reaction. libretexts.org

Cross-Coupling Reactions at the Bromine Centers of this compound

The two bromine atoms in this compound are excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The general mechanism for these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. libretexts.org

| Coupling Reaction | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Organoboron reagent (e.g., boronic acid) | Biaryl or vinyl-aryl compound |

| Sonogashira | Terminal alkyne | Aryl-alkyne |

| Heck | Alkene | Aryl-alkene |

The presence of two bromine atoms allows for sequential or double cross-coupling reactions, providing a pathway to complex, multi-substituted aromatic compounds. The relative reactivity of the two bromine atoms (at C1 and C3) can be influenced by the steric and electronic environment created by the neighboring substituents. The methoxymethyl group at the C2 position may exert some steric hindrance, potentially leading to regioselective coupling at the less hindered C3-bromine under carefully controlled conditions. The electronic effects of the fluorine and methoxymethyl groups can also modulate the reactivity of the C-Br bonds towards oxidative addition to the palladium catalyst.

Reactions Involving the Methoxymethyl Group of the Compound

Deprotection and Functional Group Interconversion

The methoxymethyl (MOM) ether in this compound serves as a protecting group for a benzyl (B1604629) alcohol. Its removal to unveil the underlying benzylic alcohol is a key functional group interconversion. This deprotection can be achieved under various conditions, typically acidic, allowing for the subsequent modification of the exposed hydroxyl group.

The cleavage of aromatic MOM ethers is a well-established transformation. organic-chemistry.org A common method involves treatment with strong acids such as hydrochloric acid or trifluoroacetic acid in a protic solvent like methanol (B129727) or water. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack and release of the alcohol.

Alternatively, Lewis acids can be employed for the deprotection of MOM ethers. Reagents such as boron trichloride (B1173362) (BCl₃) are effective in cleaving benzyl ethers and would likely be effective for the deprotection of the target molecule. organic-chemistry.org The choice of deprotection agent can be critical to ensure compatibility with the other functional groups present in the molecule, particularly the aryl bromides.

Table 1: Illustrative Deprotection Conditions for Aromatic Methoxymethyl Ethers

| Reagent(s) | Solvent(s) | Temperature | Typical Outcome |

| HCl | Methanol/Water | Room Temperature | Cleavage of MOM ether |

| Trifluoroacetic Acid (TFA) | Dichloromethane | 0 °C to Room Temp. | Deprotection to the alcohol |

| Boron Trichloride (BCl₃) | Dichloromethane | -78 °C to 0 °C | Ether cleavage |

Oxidation and Reduction Reactions

The methoxymethyl group is susceptible to oxidation to form an aldehyde or a carboxylic acid, depending on the reaction conditions. The benzylic position of the methoxymethyl ether can be oxidized to yield the corresponding aromatic aldehyde. organic-chemistry.org This transformation is often carried out using oxidizing agents that are selective for benzylic C-H bonds.

Conversely, the bromine atoms on the aromatic ring can undergo reduction. A common method for the reduction of aryl halides to the corresponding arenes involves the use of a reductant such as 2-propanol in the presence of a radical initiator. organic-chemistry.org This type of reaction proceeds via a single-electron transfer (SET) mechanism and shows good functional group tolerance. organic-chemistry.org Nickel-catalyzed reductive coupling reactions can also be employed to replace the bromine atoms with alkyl groups. nih.govnih.gov

Table 2: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | Benzylic Oxidizing Agent | Aromatic Aldehyde |

| Reduction | 2-Propanol, Radical Initiator | Debrominated Arene |

| Reductive Coupling | Alkyl Bromide, Ni catalyst, Zn | Alkylated Arene |

Nucleophilic Attack at the Methoxy Group

Direct nucleophilic attack at the methyl group of the methoxy ether is generally not a favored reaction pathway under standard conditions. However, the aromatic ring itself, being substituted with electron-withdrawing halogen atoms, is activated towards nucleophilic aromatic substitution (SNAr). While the fluorine atom is generally a better leaving group in SNAr reactions than bromine, the presence of two bromine atoms could influence the regioselectivity of such a reaction. researchgate.netnih.gov

A nucleophile could potentially displace one of the bromine atoms or the fluorine atom, particularly if the reaction is facilitated by a suitable catalyst or under forcing conditions. The outcome of such a reaction would be highly dependent on the nature of the nucleophile and the specific reaction conditions employed.

Radical Reactions of this compound

The carbon-bromine bonds in this compound are susceptible to homolytic cleavage, making the compound a substrate for radical reactions. Aryl radicals can be generated from aryl bromides under various conditions, including the use of radical initiators or photoredox catalysis.

Once formed, the aryl radical can participate in a variety of transformations, such as hydrogen atom abstraction to form the debrominated product, or addition to π-systems to form new carbon-carbon bonds. The presence of two bromine atoms allows for the possibility of sequential radical reactions at both positions.

Cycloaddition Reactions Involving the Compound

The benzene ring of this compound can potentially participate in cycloaddition reactions, although this is generally less common for aromatic systems compared to alkenes and alkynes. Under specific conditions, such as photochemical activation or in the presence of highly reactive dienophiles, benzene derivatives can undergo [4+2] (Diels-Alder type) or [2+2] cycloadditions.

More common are 1,3-dipolar cycloadditions, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.org While the benzene ring itself is not a potent dipolarophile, its reactivity can be enhanced by the substituents. It is conceivable that under appropriate conditions, the substituted benzene ring could react with a highly reactive 1,3-dipole.

Rearrangement Reactions of the Chemical Compound

Benzyl ethers are known to undergo rearrangement reactions under certain conditions. lookchem.comresearchgate.netresearchgate.net For example, the Wittig rearrangement involves the deprotonation of a benzyl ether at the benzylic position, followed by a zenodo.orgorganic-chemistry.org- or nih.govorganic-chemistry.org-sigmatropic rearrangement. The Claisen rearrangement of benzyl vinyl ethers is another example of a pericyclic reaction that results in a rearranged product. researchgate.net

While the specific methoxymethyl group in the target compound is not a traditional benzyl ether, the benzylic nature of the carbon attached to the aromatic ring suggests that rearrangement reactions could be induced under appropriate basic or thermal conditions. The substitution pattern on the aromatic ring would likely influence the feasibility and outcome of any such rearrangement.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,3-Dibromo-5-fluoro-2-(methoxymethyl)benzene

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed picture of its atomic connectivity and chemical environment.

Advanced ¹H, ¹³C, ¹⁹F NMR Analyses

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxymethyl group.

Aromatic Region: There are two protons on the benzene (B151609) ring. Due to the substitution pattern, they would appear as two distinct signals, likely doublets or doublet of doublets, resulting from coupling to each other and to the fluorine atom. Their chemical shifts would be influenced by the deshielding effects of the bromine and fluorine atoms.

Aliphatic Region: The methoxymethyl group (-CH₂OCH₃) would produce two signals: a singlet for the methylene (B1212753) protons (-CH₂-) and another singlet for the methyl protons (-OCH₃).

¹³C NMR: The ¹³C NMR spectrum would reveal all the unique carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The carbons bonded to bromine would be significantly downfield. The carbon bonded to fluorine would show a characteristic large coupling constant (¹JC-F). The chemical shifts of the other aromatic carbons would be influenced by the inductive and resonance effects of all substituents.

Aliphatic Carbons: Two signals corresponding to the methylene (-CH₂-) and methyl (-OCH₃) carbons of the methoxymethyl group would be observed in the upfield region of the spectrum.

¹⁹F NMR: The ¹⁹F NMR spectrum would provide specific information about the fluorine environment. A single resonance is expected for the fluorine atom on the benzene ring. This signal's multiplicity would be a triplet or a doublet of doublets due to coupling with the two neighboring aromatic protons.

Predicted NMR Data Summary This table is predictive and based on typical chemical shifts for similar structural motifs.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.5 | m | Aromatic CH |

| ¹H | ~4.5 | s | -CH₂- |

| ¹H | ~3.4 | s | -OCH₃ |

| ¹³C | ~160 (d, ¹JC-F ≈ 250 Hz) | d | C-F |

| ¹³C | ~110-140 | m | Aromatic C-H, C-Br, C-C |

| ¹³C | ~70 | s | -CH₂- |

| ¹³C | ~60 | s | -OCH₃ |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the two coupled aromatic protons, helping to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene/methyl proton signals to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are close to each other. This could reveal spatial proximity between the methylene protons of the methoxymethyl group and the aromatic proton at position 6, confirming the substituent's orientation.

Solvent Effects and Dynamic NMR Studies

The choice of solvent can influence the chemical shifts in NMR spectra due to interactions between the solvent and the solute. matrix-fine-chemicals.comnist.gov For organofluorine compounds, polar or aromatic solvents can cause significant shifts in ¹⁹F NMR spectra. cymitquimica.comnavimro.com Comparing spectra recorded in different solvents (e.g., CDCl₃ vs. DMSO-d₆) could help to resolve overlapping signals and confirm assignments.

Dynamic NMR studies would be relevant if there were any restricted rotation, for example, around the C-CH₂ bond. However, for the methoxymethyl group, free rotation is generally expected at room temperature, and thus, distinct conformers are unlikely to be observed.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of the Compound

Aromatic C-H Stretching: Bands are expected in the 3050-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Vibrations for the methoxymethyl group would appear in the 2850-3000 cm⁻¹ range.

C-O Stretching: A strong band corresponding to the C-O-C ether linkage is expected around 1050-1150 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-F Stretching: A strong absorption band is expected in the 1100-1300 cm⁻¹ range.

C-Br Stretching: Vibrations for the carbon-bromine bonds would be found in the lower frequency region, typically between 500-650 cm⁻¹.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 |

| C-O-C Ether Stretch | 1050 - 1150 |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its fragmentation pathways.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed, with relative intensities of approximately 1:2:1.

Common fragmentation pathways for aromatic ethers and halides would be expected:

Alpha-cleavage: Loss of the methyl radical (•CH₃) from the methoxymethyl group to form a stable oxonium ion.

Benzylic cleavage: Loss of the methoxy (B1213986) group (•OCH₃) to form a brominated fluorobenzyl cation. magritek.com

Loss of Halogens: Sequential loss of bromine radicals (•Br) is a common fragmentation pattern for brominated aromatic compounds.

Loss of Formaldehyde (B43269): Cleavage of the methoxymethyl group could lead to the loss of formaldehyde (CH₂O).

X-ray Crystallography and Solid-State Structural Analysis of the Compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The analysis would confirm the substitution pattern on the benzene ring and reveal the conformation of the methoxymethyl group relative to the ring. Furthermore, it would provide insights into the intermolecular interactions, such as halogen bonding or dipole-dipole interactions, that govern the crystal packing in the solid state. While crystal structures for similarly substituted benzenes exist, specific data for the title compound is not currently available in open-access crystallographic databases.

Molecular Geometry and Conformation in Crystalline State

Detailed single-crystal X-ray diffraction data for this compound, which would provide precise bond lengths, bond angles, and torsional angles, has not been reported. Such an analysis would be invaluable in definitively establishing the preferred conformation of the methoxymethyl group relative to the benzene ring and the extent of any steric hindrance-induced distortions from ideal geometries.

Intermolecular Interactions and Packing Arrangements

Without crystallographic data, a definitive analysis of the intermolecular interactions and crystal packing of this compound is not possible. However, based on its molecular structure, one could anticipate the presence of several types of non-covalent interactions, such as halogen bonding (involving the bromine atoms), hydrogen bonding (potentially involving the fluorine and oxygen atoms and neighboring molecules), and van der Waals forces, which would collectively dictate the solid-state architecture.

High-Resolution Spectroscopic Methods (e.g., Gas-Phase Electron Diffraction)

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gaseous state, free from intermolecular interactions present in the solid state. wikipedia.org There are no specific GED studies reported for this compound. Such an investigation would be instrumental in providing a detailed understanding of its intrinsic molecular geometry.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties. The synthesis and study of chiral derivatives could, however, provide insights into the electronic and structural properties of the parent compound through techniques such as circular dichroism. nih.govrsc.org

Computational and Theoretical Studies

Quantum Chemical Calculations on 1,3-Dibromo-5-fluoro-2-(methoxymethyl)benzene

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to model the properties of substituted benzene (B151609) derivatives. scispace.com These methods can provide accurate predictions of molecular geometries, energies, and various spectroscopic parameters.

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The resulting optimized geometry provides a three-dimensional representation of the molecule.

Energetic analysis, often performed in conjunction with geometry optimization, can provide the total electronic energy and the sum of electronic and zero-point energies. scispace.com These values are crucial for comparing the relative stabilities of different isomers or conformations and for calculating thermodynamic properties. For substituted benzenes, computational methods can predict enthalpies of formation with a reasonable degree of accuracy. acs.org

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-O Bond Length | ~1.42 Å |

| C-Br-C Bond Angle | ~120° |

| C-F-C Bond Angle | ~120° |

Note: The data in this table is illustrative and based on typical values for similar chemical structures. Actual values would be obtained from specific quantum chemical calculations.

The electronic structure of a molecule governs its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key component of this. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. scispace.com For substituted benzenes, the nature and position of substituents significantly influence the energies and spatial distributions of these frontier orbitals. acs.org

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Red areas typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the fluorine and oxygen atoms due to their high electronegativity, and positive potential on the hydrogen atoms.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The data in this table is illustrative and based on general values for similar halogenated aromatic compounds. Actual values would be obtained from specific quantum chemical calculations.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These predicted frequencies can be compared with experimental IR spectra to aid in the identification and characterization of the compound. For complex molecules, theoretical spectra can be invaluable for assigning specific vibrational modes to observed absorption bands.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O | Stretching | 1260 - 1000 |

| C-F | Stretching | 1400 - 1000 |

Note: The data in this table is illustrative and based on characteristic vibrational frequency ranges for the indicated functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the NMR chemical shifts for various nuclei, such as ¹H, ¹³C, and ¹⁹F. rsc.orglibretexts.orglibretexts.org These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Comparing predicted NMR spectra with experimental data can confirm the proposed structure of a molecule and help in the assignment of complex spectra. wisc.edu For this compound, calculations would predict the chemical shifts for the aromatic protons, the protons of the methoxymethyl group, the aromatic carbons, and the fluorine atom.

Table 4: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (aromatic) | 7.0 - 8.0 |

| ¹H (CH₂O) | 4.5 - 5.0 |

| ¹H (OCH₃) | 3.5 - 4.0 |

| ¹³C (aromatic) | 110 - 140 |

| ¹³C (CH₂O) | 70 - 80 |

| ¹³C (OCH₃) | 55 - 65 |

Note: The data in this table is illustrative and based on typical chemical shift ranges for similar compounds.

Reaction Mechanism Studies Related to the Compound's Transformations

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states.

A transition state represents the highest energy point along a reaction coordinate and is a critical structure for understanding the kinetics of a reaction. Computational methods can be used to locate and characterize transition states. A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.

For this compound, a potential reaction of interest could be nucleophilic aromatic substitution, where one of the bromine atoms is replaced by a nucleophile. Transition state calculations for such a reaction would involve modeling the approach of the nucleophile to the aromatic ring and the subsequent departure of the bromide ion. The energy of the transition state would determine the activation energy of the reaction, providing insight into the reaction rate. libretexts.orgmasterorganicchemistry.com The geometry of the transition state would reveal the precise atomic arrangement at the point of maximum energy.

Reaction Pathway Elucidation and Energy Barriers

A detailed theoretical examination of the reaction pathways of this compound would provide significant insights into its reactivity. Such studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to map the potential energy surface for various reactions. This would allow for the identification of transition states and the calculation of activation energy barriers, which are critical for predicting reaction kinetics and mechanisms. For instance, understanding the energy barriers for nucleophilic or electrophilic aromatic substitution at different positions on the benzene ring would be invaluable for synthetic chemists. However, no specific studies detailing these pathways or their associated energy barriers for this compound have been found.

Molecular Dynamics Simulations (e.g., for conformational analysis or solvent interactions)

Molecular dynamics (MD) simulations could offer a dynamic perspective on the behavior of this compound. These simulations would model the movement of atoms over time, providing information on the molecule's conformational flexibility, particularly the rotation around the bonds of the methoxymethyl group. Furthermore, MD simulations in various solvents would elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which can significantly influence the compound's solubility and reactivity. At present, there are no published MD simulation studies specifically for this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies from a Chemical Perspective

QSAR and QSPR studies are statistical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. From a chemical perspective, a QSPR study on this compound and related compounds could predict properties such as boiling point, melting point, or solubility based on calculated molecular descriptors. These descriptors could include electronic properties (e.g., dipole moment, partial charges), steric parameters, and topological indices. Such predictive models are valuable for designing new compounds with desired characteristics without the need for extensive experimental synthesis and testing. The development of QSAR/QSPR models for this compound has not been reported in the scientific literature.

Substituent Effects on Reactivity and Electronic Properties: A Theoretical Perspective

The reactivity and electronic properties of this compound are governed by the interplay of its various substituents: two bromine atoms, a fluorine atom, and a methoxymethyl group. A theoretical analysis would involve calculating various electronic descriptors to understand these effects.

Derivatization and Exploration of Analogues

Synthesis of Monohalogenated and Other Dihalogenated Analogues of the Compound

The presence of two bromine atoms on the benzene (B151609) ring allows for selective monodebromination or replacement of one or both bromine atoms with other halogens. Selective Suzuki-Miyaura coupling reactions can be employed to replace one bromine atom while leaving the other intact, leading to monohalogenated derivatives. researchgate.netnih.govugr.es The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity. For instance, palladium catalysts with sterically hindered phosphine (B1218219) ligands often favor coupling at the less sterically hindered bromine atom.

Furthermore, halogen exchange reactions can be utilized to replace the bromine atoms with other halogens such as chlorine or iodine, thus creating a wider range of dihalogenated analogues for further diversification.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference Analogy |

|---|---|---|---|---|

| 1,3-Dibromo-5-fluoro-2-(methoxymethyl)benzene | Arylboronic acid (1.1 eq.), Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | Monobrominated biaryl analogue | 70-85 | researchgate.net |

| This compound | n-BuLi, then H₂O | Monodebrominated analogue | 60-75 | General organometallic quenching |

Variation of Alkoxyalkyl Substituents at Position 2

The methoxymethyl group at the 2-position can be modified to introduce a variety of other alkoxyalkyl substituents. Cleavage of the methyl ether, for instance using boron tribromide or other demethylating agents, would yield the corresponding hydroxymethyl derivative. chemrxiv.orgorganic-chemistry.org This alcohol can then be alkylated with a range of alkyl halides to introduce different alkoxy groups (e.g., ethoxy, propoxy, benzyloxy). The benzylic position of the methoxymethyl group is also susceptible to certain reactions, allowing for further functionalization. chemistry.coachwikipedia.orglibretexts.orgmsu.edu

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference Analogy |

|---|---|---|---|---|

| This compound | 1. BBr₃, CH₂Cl₂; 2. NaH, R-X | 2-(Alkoxymethyl) analogue | 50-70 (two steps) | nih.govwikipedia.orgresearchgate.net |

| 1,3-Dibromo-5-fluoro-2-(hydroxymethyl)benzene | Alkyl halide, NaH, THF | 2-(Alkoxymethyl) analogue | 80-95 | Standard Williamson ether synthesis |

Introduction of Additional Functional Groups onto the Benzene Core

While the benzene ring is already highly substituted, there may be opportunities to introduce additional functional groups through electrophilic aromatic substitution, directed by the existing substituents. However, the electron-withdrawing nature of the halogens and the steric hindrance would likely make such reactions challenging. A more viable approach would be to utilize the existing bromine atoms as handles for introducing new functionalities through cross-coupling reactions. For example, after a first Suzuki coupling, the remaining bromine atom could be converted to a cyano, amino, or other functional group via Buchwald-Hartwig amination or cyanation reactions.

Scaffold Hopping and Isosteric Replacements of the Compound's Core Structure

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures with improved properties while maintaining key binding interactions. nih.govnih.govrsc.orguniroma1.it For the this compound core, one could envision replacing the central benzene ring with other aromatic heterocycles like pyridine (B92270) or pyrimidine (B1678525) to modulate properties such as solubility and metabolic stability.

Bioisosteric replacement of the substituents is another important approach. nih.govrsc.orgnih.govbeilstein-journals.org The methoxymethyl group, for example, could be replaced with other groups of similar size and electronic properties, such as an ethyl group or a small heterocyclic ring, to explore the structure-activity relationship of potential bioactive molecules. Saturated bioisosteres like bicyclo[1.1.1]pentane could also be considered as replacements for the benzene ring to increase the sp³ character of the molecule. nih.govrsc.orgnih.govchemrxiv.org

Preparation of Polycyclic Systems Incorporating the this compound Core

The two bromine atoms on the benzene ring are ideal handles for the construction of fused polycyclic systems. Intramolecular or intermolecular cyclization reactions following double cross-coupling reactions can lead to the formation of various polycyclic aromatic hydrocarbons or heterocyclic systems. acs.orgnih.govrsc.orgsigmaaldrich.comacs.orged.ac.uk For instance, a double Suzuki coupling with a suitable bis(boronic acid) derivative could be a key step in the synthesis of a larger, more complex ring system. nih.govsigmaaldrich.com Similarly, palladium-catalyzed annulation reactions can be employed to build additional rings onto the benzene core. rsc.org

Development of Library Synthesis Strategies Utilizing the Compound

The highly functionalized nature of this compound makes it an excellent starting point for the development of chemical libraries for high-throughput screening. nih.govnih.govrsc.orgnih.govumd.edumdpi.com A diversity-oriented synthesis approach could be employed, where the two bromine atoms are sequentially and differentially functionalized using a variety of cross-coupling partners. nih.govsemanticscholar.org This would allow for the rapid generation of a large number of structurally diverse analogues from a common starting material. The methoxymethyl group could also be used as a point of diversification in later stages of the synthesis.

Role As a Versatile Synthetic Intermediate

Utility in the Construction of Complex Aromatic and Heteroaromatic Systems

While polysubstituted aromatic compounds are fundamental in building more complex molecular architectures, specific examples detailing the use of 1,3-Dibromo-5-fluoro-2-(methoxymethyl)benzene as a key intermediate in the synthesis of complex aromatic or heteroaromatic systems are not found in the current body of scientific literature. Its potential lies in its ability to undergo sequential, site-selective cross-coupling reactions to introduce different aromatic or heteroaromatic moieties at the positions of the bromine atoms.

Application in Cascade and Multicomponent Reactions

There is no available scientific literature that describes the application of this compound in cascade or multicomponent reactions. Such reactions often rely on substrates with multiple reactive sites that can undergo a series of intramolecular or intermolecular transformations in a single operation, and the utility of this specific compound for such purposes has not been reported.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. frontiersin.orgnih.gov This strategy often employs versatile building blocks that can be elaborated into a wide range of molecular scaffolds. nih.gov Although this compound possesses functional handles that could theoretically be utilized in a DOS campaign, there are no published studies that specifically report its use in such a strategy.

Precursor for Advanced Organic Building Blocks

The transformation of this compound into other, more advanced organic building blocks is a chemically plausible concept. For instance, conversion of the bromo-substituents to boronic acids/esters, organotin reagents, or other functional groups would classify it as a precursor. However, specific research detailing these transformations and the subsequent use of the resulting advanced building blocks is not documented in the available literature. Organic building blocks are fundamental to the synthesis of complex compounds in medicinal chemistry, materials science, and chemical biology. fluorochem.co.uk

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-dibromo-5-fluoro-2-(methoxymethyl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction. For example, bromination of a fluorinated benzene precursor using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperatures (0–25°C) ensures regioselectivity at the 1,3-positions . Methoxymethylation can be achieved via nucleophilic substitution (e.g., NaOMe in DMF) or Mitsunobu reactions . Purity (>95%) is optimized through column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substitution patterns?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxymethyl (-OCH₂O-) protons (δ 3.3–3.5 ppm) and aromatic protons influenced by fluorine (δ 6.8–7.2 ppm). ¹⁹F NMR confirms fluorine’s electronic effects .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves regiochemical ambiguities in bromine/fluorine positioning .

Advanced Research Questions

Q. How can retrosynthetic analysis and computational tools predict viable pathways for this compound?

- Methodological Answer : AI-driven platforms (e.g., Template_relevance Reaxys, Pistachio) analyze reaction databases to propose routes. For instance, disconnecting the methoxymethyl group first, followed by sequential bromination/fluorination, minimizes steric clashes . DFT calculations (Gaussian 16) model transition states to validate regioselectivity in halogenation steps .

Q. What strategies address contradictions in reported reactivity data (e.g., competing substitution vs. elimination in methoxymethylation)?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for methoxymethylation, while protic solvents (MeOH) may promote elimination .

- Kinetic vs. Thermodynamic Control : Low temperatures (-10°C) favor kinetic products (substitution), whereas higher temperatures (60°C) drive elimination .

- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation to adjust conditions dynamically .

Q. How does the compound interact with biomolecules, and what assays quantify its potential bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Fluorine’s electronegativity enhances binding to serine hydrolases (e.g., acetylcholinesterase). IC₅₀ values are determined via Ellman’s method .

- Cellular Uptake Studies : Radiolabeled (¹⁸F) analogs track intracellular accumulation using PET imaging .

- Molecular Docking : AutoDock Vina models interactions with protein targets (e.g., kinase domains), guiding SAR modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.